1-(Bromomethyl)-3-methylnaphthalene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(bromomethyl)-3-methylnaphthalene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Br/c1-9-6-10-4-2-3-5-12(10)11(7-9)8-13/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBYMEXPGFMXFRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2C(=C1)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00215298 | |
| Record name | 1-(Bromomethyl)-3-methyl-naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00215298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64977-27-1 | |
| Record name | 1-(Bromomethyl)-3-methyl-naphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064977271 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Bromomethyl)-3-methyl-naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00215298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations of Selective Bromination Pathways Leading to 1 Bromomethyl 3 Methylnaphthalene
Elucidation of Reaction Pathways for Regioselective Benzylic Bromination of 3-Methylnaphthalene
The conversion of 3-methylnaphthalene to 1-(bromomethyl)-3-methylnaphthalene involves the substitution of a hydrogen atom on the methyl group with a bromine atom. This transformation is highly selective for the benzylic position due to the electronic properties of the naphthalene (B1677914) ring system. The two primary competing mechanisms are radical chain reactions and ionic pathways.
The most effective method for achieving regioselective benzylic bromination is through a free radical chain mechanism. quora.com This pathway is favored when using N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as light or heat. quora.comnumberanalytics.com The stability of the intermediate radical species is the key determinant of the reaction's selectivity. masterorganicchemistry.com
The mechanism proceeds through three main stages:
Initiation: The reaction begins with the homolytic cleavage of the nitrogen-bromine (N-Br) bond in NBS, a process that requires energy input from heat or, more commonly, light irradiation. numberanalytics.comyoutube.com This generates a bromine radical (Br•) and a succinimidyl radical. chemistrysteps.com
Propagation: A bromine radical abstracts a hydrogen atom from the methyl group of 3-methylnaphthalene. This step is highly regioselective, targeting the benzylic position because the resulting 3-methyl-1-naphthylmethyl radical is significantly stabilized by resonance. chemistrysteps.comlibretexts.org The unpaired electron can be delocalized over the naphthalene ring system, lowering the energy of this intermediate compared to radicals formed at other positions. masterorganicchemistry.com This benzylic radical then reacts with a molecule of bromine (Br₂), which is present in low concentrations, to form the desired product, this compound, and a new bromine radical that continues the chain reaction. youtube.comyoutube.com The low concentration of Br₂ is typically maintained by the reaction of NBS with hydrogen bromide (HBr) that is formed as a byproduct. youtube.com
Termination: The reaction ceases when radicals combine with each other to form stable, non-reactive molecules.
The preference for benzylic bromination is rooted in the weaker C-H bond at this position, a direct consequence of the stability of the resulting radical. libretexts.org
In contrast to the radical pathway that targets the alkyl side chain, ionic pathways involve electrophilic attack on the electron-rich naphthalene ring. wikipedia.org These reactions, often catalyzed by Lewis acids, would lead to the formation of various bromo-3-methylnaphthalene isomers, not the desired benzylic bromide. For instance, the electrophilic bromination of 1-methylnaphthalene (B46632) is known to yield 1-bromo-4-methylnaphthalene (B1266045) as the major product, demonstrating the ring-directing effects of the methyl group and the aromatic system. acs.org
Conditions that promote ionic mechanisms, such as the use of polar solvents or strong acid catalysts, are therefore detrimental to the selective synthesis of this compound. mdpi.com The formation of a carbocation intermediate via electrophilic attack on the aromatic ring is a competing process that must be suppressed to ensure high regioselectivity for the benzylic position.
Kinetic and Thermodynamic Analysis of Bromination Processes
The high regioselectivity of benzylic bromination is governed by both kinetic and thermodynamic factors.
Thermodynamic Control: The primary thermodynamic driver for selectivity is the difference in bond dissociation energies (BDE). The C-H bond at a benzylic position is significantly weaker than other types of C-H bonds, such as those in alkanes. chemistrysteps.com This is because the radical formed upon homolytic cleavage is stabilized by resonance. The energy required to break a benzylic C-H bond is approximately 356 kJ/mol, compared to about 410 kJ/mol for a primary alkyl C-H bond. chemistrysteps.com This lower energy requirement makes the abstraction of a benzylic hydrogen the most thermodynamically favorable initiation step.
| Bond Type | Bond Dissociation Energy (kJ/mol) | Reference |
|---|---|---|
| Primary (R-CH₂-H) | 410 | chemistrysteps.com |
| Secondary (R₂-CH-H) | 397 | chemistrysteps.com |
| Benzylic (C₆H₅CH₂-H) | 356 | chemistrysteps.com |
Alternative Synthetic Routes to this compound Precursors
The primary precursor to this compound is 1,3-dimethylnaphthalene (B47081). However, the synthesis of other functionalized naphthalenes can provide alternative pathways to the target molecule or its derivatives. These precursors include alcohols, aldehydes, and carboxylic acids.
Synthesis of 1,3-Dimethylnaphthalene: One industrial method for the synthesis of dimethylnaphthalenes involves the alkylation of toluene (B28343) with pentenes over an acid catalyst, such as a zeolite, to produce pentyltoluenes. These intermediates are then subjected to cyclization and dehydrogenation over a reforming catalyst to yield a mixture of dimethylnaphthalene isomers, including the 1,3-isomer. nacatsoc.orggoogle.com
Synthesis of 1-Hydroxymethyl-3-methylnaphthalene: This alcohol precursor can be prepared through the reduction of 3-methylnaphthalene-1-carbaldehyde. Standard reducing agents like sodium borohydride (B1222165) (NaBH4) in an alcoholic solvent can be employed for this transformation.
Synthesis of 3-Methylnaphthalene-1-carbaldehyde: The aldehyde precursor can be synthesized from 1,3-dimethylnaphthalene through oxidation. However, selective oxidation of one methyl group can be challenging. An alternative approach involves the formylation of 3-methylnaphthalene, though this may lead to a mixture of isomers.
Synthesis of 3-Methylnaphthalene-1-carboxylic Acid: This carboxylic acid can be prepared by the oxidation of 1,3-dimethylnaphthalene. Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid can be used, although controlling the reaction to oxidize only one methyl group requires careful optimization of reaction conditions. Another route involves the carboxylation of a Grignard reagent derived from 1-bromo-3-methylnaphthalene.
The metabolism of dimethylnaphthalenes in biological systems can also lead to the formation of oxidized precursors. For instance, studies have shown that the metabolism of 1,2-dimethylnaphthalene (B110214) in rats results in the formation of metabolites derived from the oxidation of the methyl groups to alcohols and subsequently to carboxylic acids. nih.gov
Comprehensive Analysis of the Chemical Reactivity of 1 Bromomethyl 3 Methylnaphthalene As a Synthetic Synthon
Nucleophilic Substitution Reactions of the Benzylic Bromide Moiety
1-(Bromomethyl)-3-methylnaphthalene is a versatile synthetic intermediate, primarily owing to the reactivity of its benzylic bromide functional group. ontosight.ai This moiety readily participates in nucleophilic substitution reactions, which can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions and the nature of the nucleophile. ucalgary.ca The naphthalene (B1677914) ring system significantly influences the reaction pathway by stabilizing the carbocation intermediate in SN1 reactions. quora.comquora.com
Detailed Examination of SN1 Reaction Pathways and Carbocation Stability in Naphthalene Systems
The SN1 (Substitution Nucleophilic Unimolecular) reaction is a two-step process. quora.com The initial and rate-determining step involves the ionization of the substrate to form a carbocation and a leaving group. quora.comyoutube.com In the case of this compound, the cleavage of the carbon-bromine bond results in a benzylic carbocation.
The stability of this carbocation is a critical factor favoring the SN1 pathway. masterorganicchemistry.com The positive charge on the benzylic carbon is delocalized across the adjacent naphthalene ring system through resonance. quora.comvaia.com This delocalization distributes the positive charge over multiple carbon atoms, thereby stabilizing the intermediate. vaia.com The more stable the carbocation, the faster the rate of the SN1 reaction. quora.com
The stability of carbocations in naphthalene systems is well-documented. acs.org The C1 position, in particular, benefits from extensive resonance stabilization because the positive charge can be delocalized over a greater number of atoms within the fused ring structure compared to other positions. vaia.com This inherent stability makes benzylic halides like this compound, although primary, react via the SN1 mechanism at rates comparable to tertiary halides. ucalgary.caquora.com The general order of carbocation stability is tertiary > secondary > primary, but resonance stabilization can elevate the stability of a primary benzylic carbocation significantly. masterorganicchemistry.comfiveable.me
Table 1: Factors Influencing Carbocation Stability
| Factor | Description | Impact on this compound |
| Resonance | Delocalization of the positive charge across an adjacent π-system. | The naphthalene ring provides extensive resonance stabilization to the benzylic carbocation, making the SN1 pathway favorable. quora.comvaia.com |
| Inductive Effect | Donation of electron density by adjacent alkyl groups. | The methyl group at the 3-position provides some inductive stabilization to the carbocation. |
| Hybridization | The orbital character of the positively charged carbon. | The carbocation has an empty p-orbital, allowing for effective overlap with the π-system of the naphthalene ring. |
Investigation of SN2 Reaction Kinetics, Stereochemical Inversion, and Transition State Analysis
The SN2 (Substitution Nucleophilic Bimolecular) reaction is a concerted, one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. libretexts.orglibretexts.org The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile, following second-order kinetics. youtube.comlibretexts.orgyoutube.com
For this compound, which is a primary benzylic halide, the SN2 pathway is also highly plausible, particularly with strong nucleophiles and in polar aprotic solvents. ucalgary.cayoutube.com The transition state of an SN2 reaction involves a pentacoordinate carbon atom with the incoming nucleophile and the departing leaving group positioned 180° apart in a trigonal bipyramidal geometry. masterorganicchemistry.com
A key feature of the SN2 reaction is the inversion of stereochemistry at the reaction center. libretexts.orgmasterorganicchemistry.com If the starting material is chiral, the product will have the opposite configuration. This is a direct consequence of the "backside attack" of the nucleophile. libretexts.orgmasterorganicchemistry.com While this compound itself is not chiral, this stereospecificity is a fundamental characteristic of the SN2 mechanism. libretexts.orglibretexts.org
The kinetics of the SN2 reaction are sensitive to steric hindrance. youtube.com More substituted alkyl halides react slower via the SN2 mechanism because the bulky groups impede the approach of the nucleophile to the electrophilic carbon. youtube.commasterorganicchemistry.com As a primary halide, this compound is relatively unhindered at the reaction site, making the SN2 pathway kinetically favorable. ucalgary.ca
Table 2: Comparison of SN1 and SN2 Reactions for this compound
| Feature | SN1 | SN2 |
| Mechanism | Two-step (carbocation intermediate) quora.com | One-step (concerted) libretexts.orglibretexts.org |
| Rate Law | Rate = k[Substrate] youtube.com | Rate = k[Substrate][Nucleophile] youtube.comlibretexts.orgyoutube.com |
| Carbocation | Resonance-stabilized benzylic carbocation quora.comquora.com | No intermediate |
| Stereochemistry | Racemization (if chiral center) | Inversion of configuration libretexts.orgmasterorganicchemistry.com |
| Nucleophile | Favored by weak nucleophiles | Favored by strong nucleophiles |
| Solvent | Favored by polar protic solvents | Favored by polar aprotic solvents |
Reactivity with Diverse Nucleophiles
The versatility of this compound as a synthetic synthon is demonstrated by its reactivity with a wide range of nucleophiles.
This compound readily reacts with oxygen-based nucleophiles. For instance, reaction with alcohols (alkanolysis) or water (hydrolysis) typically proceeds via an SN1 mechanism, especially under neutral or acidic conditions, due to the ability of the polar protic solvent to stabilize the carbocation intermediate. stackexchange.com The products are the corresponding ethers and alcohols. Carboxylate anions, being stronger nucleophiles, can react via either SN1 or SN2 pathways to form esters.
Nitrogen-containing nucleophiles, such as amines and azides, are effective in displacing the bromide from this compound. mdpi.com Primary and secondary amines react to form the corresponding secondary and tertiary amines, respectively. The azide (B81097) ion is a good nucleophile and reacts to produce the corresponding azidomethylnaphthalene, which can be further reduced to the aminomethylnaphthalene. These reactions are crucial for the synthesis of various nitrogen-containing heterocyclic compounds and other functionalized naphthalene derivatives.
Sulfur-based nucleophiles are generally considered to be very powerful due to their high polarizability and the strength of the resulting carbon-sulfur bond. mdpi.comnih.gov Thiols (mercaptans) and their conjugate bases, thiolates, react readily with this compound to yield the corresponding thioethers (sulfides). nih.gov These reactions often proceed rapidly and with high yields. In some cases, particularly with aryl thiolates, photostimulated reactions can occur via a radical nucleophilic substitution (SRN1) mechanism, leading to both substitution and reduction products. researchgate.netresearchgate.net
Table 3: Products from Nucleophilic Substitution of this compound
| Nucleophile | Nucleophile Type | Product |
| Water (H₂O) | Oxygen-based | 1-(Hydroxymethyl)-3-methylnaphthalene |
| Methanol (CH₃OH) | Oxygen-based | 1-(Methoxymethyl)-3-methylnaphthalene |
| Acetate (CH₃COO⁻) | Oxygen-based | 1-(Acetoxymethyl)-3-methylnaphthalene |
| Ammonia (NH₃) | Nitrogen-based | 1-(Aminomethyl)-3-methylnaphthalene |
| Azide (N₃⁻) | Nitrogen-based | 1-(Azidomethyl)-3-methylnaphthalene |
| Thiolate (RS⁻) | Sulfur-based | 1-(Alkylthiomethyl)-3-methylnaphthalene |
Carbon-Based Nucleophiles (e.g., Enolates, Cyanides, Grignard Reagents)
The reactivity of this compound as an electrophile is prominently demonstrated in its reactions with a variety of carbon-based nucleophiles. These reactions are fundamental in organic synthesis for the formation of new carbon-carbon bonds, allowing for the extension and functionalization of the naphthalene core.
Enolates: The alkylation of enolates, particularly those derived from active methylene (B1212753) compounds like diethyl malonate, is a classic and efficient method for carbon chain extension. In a typical reaction, diethyl malonate is deprotonated by a suitable base, such as sodium ethoxide, to generate a stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic benzylic carbon of this compound in an SN2 reaction. This process displaces the bromide ion and forms a new carbon-carbon bond. The resulting product, a substituted malonic ester, can be further manipulated, for instance, through hydrolysis and decarboxylation to yield a substituted acetic acid derivative. While specific studies on this compound are not abundant, the well-established reactivity of benzylic halides in malonic ester synthesis suggests a high propensity for this reaction to proceed efficiently. The general applicability of this reaction allows for the introduction of a two-carbon chain at the 1-position of the 3-methylnaphthalene scaffold.
| Nucleophile | Reagents | Product | Reaction Type |
| Diethyl malonate enolate | 1. NaOEt, EtOH; 2. This compound | Diethyl 2-((3-methylnaphthalen-1-yl)methyl)malonate | SN2 Alkylation |
Cyanides: The reaction of this compound with cyanide ions (CN⁻) provides a direct route to the corresponding nitrile, (3-methylnaphthalen-1-yl)acetonitrile. This transformation is significant as the nitrile functional group can be readily converted into other valuable functionalities, such as carboxylic acids, amines, and amides. The cyanation is typically carried out using an alkali metal cyanide, such as sodium or potassium cyanide. Due to the often-limited solubility of inorganic cyanides in organic solvents where the alkyl halide is soluble, this reaction is frequently performed under phase-transfer catalysis conditions, which will be discussed in more detail in the subsequent section. The resulting nitrile is a key intermediate for the synthesis of various biologically active molecules and functional materials.
| Nucleophile | Reagents | Product | Reaction Type |
| Cyanide (CN⁻) | KCN, Phase-Transfer Catalyst | (3-Methylnaphthalen-1-yl)acetonitrile | SN2 Cyanation |
Grignard Reagents: While Grignard reagents (RMgX) are powerful carbon-based nucleophiles, their reaction with this compound is not a straightforward alkylation. Instead of the "R" group from the Grignard reagent displacing the bromide, the primary reaction would be the formation of a new Grignard reagent, (3-methylnaphthalen-1-yl)methylmagnesium bromide, through a halogen-metal exchange or by direct reaction with magnesium metal. This aspect of its reactivity will be explored in detail in the section on organometallic chemistry. Direct coupling between a Grignard reagent and an alkyl halide like this compound to form a new C-C bond is generally not a favored pathway unless specific catalysts are employed.
Catalysis in Nucleophilic Substitution (e.g., Phase Transfer Catalysis)
The efficiency of nucleophilic substitution reactions involving this compound can be significantly enhanced through the use of catalysis, with phase-transfer catalysis (PTC) being a particularly relevant and powerful technique. PTC is especially useful when the nucleophile is an inorganic salt, such as sodium cyanide or potassium carbonate (used as a base for enolate formation), which is soluble in an aqueous phase, while the organic substrate, this compound, is soluble in an immiscible organic phase.
The phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt (e.g., tetrabutylammonium (B224687) bromide, TBAB), facilitates the transfer of the nucleophilic anion from the aqueous phase to the organic phase. The lipophilic cation of the catalyst pairs with the anion, rendering it soluble in the organic solvent where it can react with the substrate. This circumvents the insolubility issue and allows the reaction to proceed at a much faster rate and often under milder conditions than would otherwise be possible.
A prime example of the application of PTC is in the cyanation of benzylic halides. The reaction of this compound with aqueous sodium cyanide in the presence of a catalytic amount of a phase-transfer catalyst would be expected to yield (3-methylnaphthalen-1-yl)acetonitrile efficiently. Similarly, in the alkylation of active methylene compounds like diethyl malonate, PTC can be employed where a solid base like potassium carbonate is used. The catalyst facilitates the interaction between the solid base and the organic substrate to generate the enolate in situ in the organic phase.
| Catalyst Type | Example Catalyst | Reactants | Product |
| Quaternary Ammonium Salt | Tetrabutylammonium Bromide (TBAB) | This compound, NaCN (aq) | (3-Methylnaphthalen-1-yl)acetonitrile |
| Quaternary Ammonium Salt | Tetrabutylammonium Bromide (TBAB) | This compound, Diethyl malonate, K₂CO₃ (s) | Diethyl 2-((3-methylnaphthalen-1-yl)methyl)malonate |
Elimination Reactions Forming Naphthalene-Derived Olefins
In addition to undergoing nucleophilic substitution, this compound can also participate in elimination reactions, leading to the formation of unsaturated naphthalene derivatives. The specific pathway and product distribution are highly dependent on the reaction conditions, particularly the nature of the base and the solvent.
E1 and E2 Pathways Leading to 1-Methylene-3-methylnaphthalene and Related Products
The primary product of the elimination of HBr from this compound is 1-methylene-3-methylnaphthalene. This reaction can proceed through either a unimolecular (E1) or bimolecular (E2) pathway.
The E2 pathway is a concerted, one-step process where a base abstracts a proton from the methyl group, and the bromide ion is simultaneously expelled, leading to the formation of the double bond. This mechanism is favored by strong, sterically hindered bases (e.g., potassium tert-butoxide) and aprotic solvents. The rate of the E2 reaction is dependent on the concentration of both the substrate and the base.
The E1 pathway is a two-step process that begins with the slow, rate-determining departure of the bromide ion to form a relatively stable benzylic carbocation. This carbocation is stabilized by resonance with the naphthalene ring system. In the second, fast step, a weak base (which can also be the solvent, e.g., ethanol) abstracts a proton from the adjacent methyl group to form the alkene. The E1 mechanism is favored by weak bases, polar protic solvents, and conditions that promote carbocation formation, such as higher temperatures.
Competitive Reaction Pathways: Substitution versus Elimination
Nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions are often in competition. The outcome of the reaction of this compound with a nucleophile/base is determined by several factors:
Nature of the Nucleophile/Base: Strong, sterically hindered bases (e.g., potassium tert-butoxide) favor E2 elimination. Strong, unhindered bases that are also good nucleophiles (e.g., ethoxide) can lead to a mixture of SN2 and E2 products. Weak bases that are good nucleophiles (e.g., cyanide, azide) primarily result in SN2 products. Weak bases that are poor nucleophiles (e.g., water, ethanol) favor SN1 and E1 pathways, often leading to a mixture of substitution and elimination products.
Reaction Temperature: Higher temperatures generally favor elimination over substitution, as elimination reactions have a higher activation energy and result in an increase in entropy.
Solvent: Polar protic solvents stabilize the carbocation intermediate, favoring SN1 and E1 pathways. Polar aprotic solvents favor SN2 reactions.
| Reaction Condition | Predominant Pathway(s) | Likely Major Product(s) |
| Strong, sterically hindered base (e.g., KOtBu) in aprotic solvent | E2 | 1-Methylene-3-methylnaphthalene |
| Strong, unhindered base/nucleophile (e.g., NaOEt in EtOH) | SN2 and E2 | Mixture of substitution and elimination products |
| Weak base/good nucleophile (e.g., NaCN in DMSO) | SN2 | (3-Methylnaphthalen-1-yl)acetonitrile |
| Weak base/poor nucleophile (e.g., EtOH, heat) | SN1 and E1 | Mixture of substitution and elimination products |
Organometallic Chemistry and Cross-Coupling Reactions
The carbon-bromine bond in this compound provides a handle for the formation of various organometallic reagents. These reagents are highly valuable in synthesis as they effectively reverse the polarity of the benzylic carbon, transforming it from an electrophilic center into a potent nucleophile.
Formation and Reactivity of Naphthylmethyl Organometallic Reagents (e.g., Grignard, Organolithium, Organozinc)
Grignard Reagents: The reaction of this compound with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), leads to the formation of the corresponding Grignard reagent, (3-methylnaphthalen-1-yl)methylmagnesium bromide. The formation of this organometallic species transforms the benzylic carbon into a strong nucleophile and a strong base. This Grignard reagent can then participate in a wide array of reactions, most notably the nucleophilic addition to carbonyl compounds. For instance, its reaction with aldehydes and ketones yields secondary and tertiary alcohols, respectively, after an acidic workup. It can also react with other electrophiles like carbon dioxide to form carboxylic acids.
Organolithium Reagents: Similarly, organolithium reagents can be prepared from this compound, typically through reaction with lithium metal. The resulting (3-methylnaphthalen-1-yl)methyllithium is an even more reactive nucleophile and a stronger base than the corresponding Grignard reagent. Organolithium reagents are highly valued for their ability to participate in a broad range of carbon-carbon bond-forming reactions.
Organozinc Reagents: Organozinc reagents, such as (3-methylnaphthalen-1-yl)methylzinc bromide, can be prepared from this compound by reaction with activated zinc metal. While less reactive than their Grignard and organolithium counterparts, organozinc reagents exhibit greater functional group tolerance, making them particularly useful in the synthesis of complex molecules. A key application of these reagents is in palladium- or nickel-catalyzed cross-coupling reactions, such as the Negishi coupling, where they are coupled with various organic halides to form new carbon-carbon bonds.
The formation of these organometallic reagents opens up a vast landscape of synthetic possibilities, enabling the construction of complex molecular architectures based on the 3-methylnaphthalene framework. These reagents are pivotal in cross-coupling reactions, which have become one of the most powerful tools in modern organic synthesis.
| Organometallic Reagent | Precursor | Reagents | Application |
| (3-Methylnaphthalen-1-yl)methylmagnesium bromide | This compound | Mg, Et₂O or THF | Nucleophilic addition to carbonyls |
| (3-Methylnaphthalen-1-yl)methyllithium | This compound | Li, solvent | C-C bond formation with various electrophiles |
| (3-Methylnaphthalen-1-yl)methylzinc bromide | This compound | Zn, solvent | Negishi cross-coupling reactions |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Heck, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. While direct examples involving this compound are not extensively documented in readily available literature, its reactivity can be inferred from its nature as a benzylic bromide. Unlike aryl halides, where the palladium catalyst inserts into a C(sp²)-X bond, the reaction with this compound would involve the C(sp³)-Br bond.
Suzuki-Miyaura Coupling: This reaction typically couples an organoboron compound with an organohalide. libretexts.org For this compound, a Suzuki-Miyaura-type reaction would involve the coupling with a boronic acid or a boronate ester in the presence of a palladium catalyst and a base. The reaction would proceed via a catalytic cycle involving oxidative addition of the C-Br bond to a Pd(0) complex, followed by transmetalation with the organoboron reagent and reductive elimination to yield the coupled product. libretexts.org The choice of ligands for the palladium catalyst is crucial and can influence the efficiency of the reaction.
Stille Reaction: The Stille reaction involves the coupling of an organotin compound with an organohalide. wikipedia.orgnumberanalytics.com The reaction of this compound with an organostannane would follow a similar catalytic cycle to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.orgnumberanalytics.com While organotin reagents are highly versatile and tolerate a wide range of functional groups, their toxicity is a significant drawback. organic-chemistry.org
Heck Reaction: The Heck reaction typically involves the coupling of an aryl or vinyl halide with an alkene. wikipedia.org The classical Heck reaction mechanism involves the insertion of palladium into a C(sp²)-X bond. wikipedia.org A Heck-type reaction with this compound would be considered an alkyl Heck reaction. This variant is less common but can proceed, often through a Pd(0)/Pd(II) cycle, to form a new carbon-carbon bond with an alkene.
Sonogashira Coupling: The Sonogashira reaction is the coupling of a terminal alkyne with an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org A Sonogashira-type coupling with this compound would result in the formation of a propargylic naphthalene derivative. The reaction conditions, including the choice of base and solvent, are critical for a successful outcome. nih.gov
A summary of the general features of these palladium-catalyzed reactions is presented in the table below.
| Reaction | Coupling Partner | Catalyst System (Typical) | Key Features |
| Suzuki-Miyaura | Organoboron compound | Pd(0) catalyst, Base | Mild reaction conditions, low toxicity of boron reagents. libretexts.org |
| Stille | Organotin compound | Pd(0) catalyst | Tolerates many functional groups, but tin reagents are toxic. organic-chemistry.orgnrochemistry.com |
| Heck | Alkene | Pd catalyst, Base | Forms a substituted alkene, stereospecific. wikipedia.orgorganic-chemistry.org |
| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Mild conditions, useful for synthesizing alkynes. wikipedia.orgorganic-chemistry.org |
Nickel-, Copper-, and Iron-Catalyzed Functionalizations
In addition to palladium, other transition metals like nickel, copper, and iron are effective catalysts for forming new bonds at the benzylic position of this compound.
Nickel-Catalyzed Functionalizations: Nickel catalysts are often a more cost-effective alternative to palladium and can exhibit unique reactivity. Nickel can catalyze the cross-coupling of benzylic halides with a variety of partners, including Grignard reagents (Kumada coupling), organozinc reagents (Negishi coupling), and boronic acids (Suzuki-Miyaura coupling). nih.govnih.gov These reactions generally proceed through a catalytic cycle involving a Ni(0)/Ni(II) or a Ni(I)/Ni(III) couple.
Copper-Catalyzed Functionalizations: Copper-catalyzed reactions provide a powerful means for C-C and C-heteroatom bond formation. This compound can react with nucleophiles such as amines, alkoxides, and thiolates in the presence of a copper catalyst, often under milder conditions than uncatalyzed reactions. Copper can also catalyze the coupling with terminal alkynes (a variation of the Sonogashira reaction) and participate in atom transfer radical addition processes. nih.govrsc.orgrsc.org
Iron-Catalyzed Functionalizations: Iron is an abundant, inexpensive, and environmentally benign metal that has gained increasing attention as a catalyst. Iron can catalyze a range of transformations, including cross-coupling reactions of alkyl halides with organometallic reagents. nih.gov For instance, an iron-catalyzed coupling of this compound with a Grignard reagent could provide an alternative to the more traditional palladium- or nickel-catalyzed methods. Iron catalysts are also known to promote the dearomatization of naphthalenes under specific oxidative conditions. nih.gov
Radical Reactions and Electron Transfer Processes
The benzylic nature of the carbon-bromine bond in this compound makes it susceptible to radical reactions.
The C-Br bond can undergo homolytic cleavage, where the two electrons in the bond are distributed equally between the carbon and bromine atoms, to form a 3-methylnaphthylmethyl radical and a bromine radical. chemistrysteps.com This process can be initiated by heat, UV light, or the use of a radical initiator such as AIBN (azobisisobutyronitrile). The resulting 3-methylnaphthylmethyl radical is stabilized by resonance due to the extended π-system of the naphthalene ring, making its formation relatively facile. The energy required for this bond cleavage is known as the bond dissociation energy (BDE). chemistrysteps.com
In an Atom Transfer Radical Addition (ATRA) reaction, the 3-methylnaphthylmethyl radical, generated from the homolytic cleavage of the C-Br bond, can add to an alkene. This generates a new carbon-centered radical, which then abstracts a bromine atom from another molecule of this compound, propagating the radical chain and forming a new C-C and C-Br bond. chemrxiv.org This process is an atom-economical way to form functionalized products. Photocatalysis, often using iridium or ruthenium complexes, can facilitate the generation of the initial radical under mild conditions. rsc.org
Rearrangement Reactions Involving the Benzylic Position
Rearrangement reactions can alter the carbon skeleton or the position of functional groups within a molecule.
Sigmatropic rearrangements are concerted pericyclic reactions where a sigma-bond migrates across a π-system. wikipedia.org Common examples include the wikipedia.orgwikipedia.org Cope and Claisen rearrangements and wikipedia.orgnih.gov hydrogen shifts. libretexts.orglibretexts.org For this compound in its ground state, there is no conjugated diene system directly involved with the bromomethyl group, which is a typical requirement for the most common sigmatropic rearrangements. Therefore, it is unlikely to undergo a classical Cope or Claisen rearrangement without prior modification to introduce the necessary structural motifs. While other types of sigmatropic shifts are theoretically possible, they are not commonly observed for this class of compounds under typical reaction conditions.
Cyclization Pathways
The cyclization potential of this compound is rooted in the electrophilic nature of the benzylic bromide and the nucleophilic character of the naphthalene ring system. These reactions typically require a catalyst, often a Lewis acid, to facilitate the formation of a carbocation intermediate, which then undergoes cyclization.
Intramolecular Cyclization:
Intramolecular cyclization would involve the bromomethyl group reacting with another position on the same naphthalene molecule. A plausible pathway is an intramolecular Friedel-Crafts alkylation. wikipedia.orgorganic-chemistry.org In this scenario, the presence of a Lewis acid catalyst could promote the formation of a naphthylmethyl carbocation. This electrophile could then attack an electron-rich position on the naphthalene ring. Given the substitution pattern of this compound, the most likely position for such an attack would be the peri-position (C8), which would lead to the formation of a five-membered ring, yielding a substituted acenaphthene (B1664957) derivative. However, specific studies detailing this transformation for this compound are not readily found.
Intermolecular Cyclization:
Intermolecular cyclization reactions involve the reaction of two or more molecules of this compound, or its reaction with another molecule, to form a larger cyclic structure. These reactions can lead to the synthesis of cyclophanes or other polycyclic aromatic hydrocarbons. rsc.orgresearchgate.net For instance, the reaction of two molecules of this compound under appropriate conditions could theoretically yield a cyclophane. This type of reaction often involves high dilution conditions to favor intramolecular cyclization over polymerization.
Another potential intermolecular pathway is the reaction with a dienophile in a Diels-Alder type reaction, although this is less common for naphthalene systems unless the aromaticity is disrupted. More common is the palladium-catalyzed annulation, which has been used for the synthesis of polycyclic aromatic hydrocarbons from similar naphthalene derivatives. rsc.org
Due to the lack of specific experimental data in the reviewed literature for the cyclization of this compound, detailed research findings and data tables for these pathways cannot be presented. The discussion remains based on the general principles of reactivity for this class of compounds.
Strategic Applications of 1 Bromomethyl 3 Methylnaphthalene in the Synthesis of Advanced Organic Scaffolds
Construction of Naphthalene-Fused Heterocyclic Systems
The fusion of heterocyclic rings onto a naphthalene (B1677914) framework is a common strategy for developing novel compounds with unique photophysical or biological properties. The bifunctional nature of hypothetical precursors derived from 1-(bromomethyl)-3-methylnaphthalene could, in principle, facilitate such cyclization reactions.
Synthesis of Pyridine, Quinoline (B57606), and Isoquinoline (B145761) Derivatives
The synthesis of pyridine, quinoline, and isoquinoline rings typically involves the condensation of amines with dicarbonyl compounds or their equivalents, or through various named reactions like the Skraup, Doebner-von Miller, or Bischler-Napieralski reactions. While the naphthalene moiety can be incorporated into these structures, a systematic investigation employing this compound as the key starting material for creating naphthalene-fused pyridines, quinolines, or isoquinolines is not prominently featured in the scientific literature. General methods for quinoline synthesis often utilize anilines and α,β-unsaturated carbonyl compounds, and isoquinoline synthesis frequently starts from β-arylethylamines. The direct annulation of a pyridine, quinoline, or isoquinoline ring using the specific reactivity of this compound has not been extensively reported.
Formation of Furan, Thiophene, and Pyrrole (B145914) Annulated Naphthalenes
The construction of furan, thiophene, and pyrrole rings fused to aromatic systems is crucial for the development of organic electronic materials. Methods like the Paal-Knorr synthesis (for furans and pyrroles) or the Gewald reaction (for thiophenes) are standard approaches. These syntheses require specific precursors, such as 1,4-dicarbonyls or α-cyano ketones, respectively. The conversion of this compound into a suitable precursor for these annulation reactions would be a necessary prerequisite. However, direct, one-pot, or tandem reactions starting from this compound to yield furan-, thiophene-, or pyrrole-annulated naphthalenes are not well-documented.
Preparation of Indole and Benzodiazepine (B76468) Scaffolds
Indole and benzodiazepine frameworks are privileged structures in medicinal chemistry, forming the core of many therapeutic agents. The Fischer, Bischler-Möhlau, and other syntheses for indoles, and the reactions of o-phenylenediamines with ketones or β-dicarbonyl compounds for benzodiazepines, are well-established. While the naphthalene unit can be part of these structures, specific research detailing the strategic use of the bromomethyl group of this compound to facilitate the formation of these heterocyclic systems is not readily found.
Assembly of Complex Polycyclic Aromatic Hydrocarbons (PAHs) and Extended Aromatic Systems
The synthesis of complex and extended π-systems is of great interest for materials science. The reactivity of the bromomethyl group makes it a candidate for coupling and annulation reactions to build larger aromatic structures.
Annulation Strategies for Novel PAH Architectures
The extension of the naphthalene core into larger polycyclic aromatic hydrocarbons (PAHs) can be achieved through various C-C bond-forming reactions, such as Diels-Alder cycloadditions, Friedel-Crafts alkylations/acylations followed by cyclization, or transition-metal-catalyzed cross-coupling reactions. The bromomethyl group is a prime handle for such transformations, particularly for alkylation reactions. Despite this potential, specific and detailed annulation strategies that utilize this compound to create larger, well-defined PAH architectures are not extensively described in the surveyed literature.
Synthesis of Strained Aromatic Systems (e.g., Cyclophanes)
Cyclophanes are molecules with bridged aromatic rings, leading to strained and unique three-dimensional structures. Their synthesis often involves the coupling of two reactive centers on different molecules or on the same molecule in a high-dilution environment to favor intramolecular cyclization. Bis(bromomethyl)arenes are common precursors for such syntheses. While the synthesis of cyclophanes containing a naphthalene unit is known, specific examples that rely on the intramolecular or intermolecular coupling of this compound are not reported. The presence of only one bromomethyl group would necessitate a multi-step approach to create a suitable di-functionalized monomer for cyclophane synthesis, and such specific pathways originating from this particular compound are not documented.
Precursor in Complex Molecule and Natural Product Synthesis
The naphthalene framework is a recurring motif in a number of naturally occurring compounds that exhibit significant pharmacological activities. chemistryviews.org The synthesis of these complex molecules often relies on the strategic use of functionalized naphthalene precursors. This compound, with its inherent reactivity, serves as an important starting material in this context.
Incorporation into Biomimetic Synthesis Pathways
Biomimetic synthesis endeavors to replicate nature's synthetic strategies in the laboratory. While direct examples of this compound in published biomimetic pathways are not prevalent, its structure is well-suited for such approaches. The bromomethyl group is a potent electrophile, capable of reacting with a wide range of nucleophiles under mild conditions, mimicking biosynthetic alkylation reactions.
For instance, in the synthesis of complex meroterpenoids, which often feature a polyketide-derived aromatic core and a terpene-derived side chain, a key step involves the coupling of these two fragments. The this compound moiety can serve as a synthetic equivalent for an activated naphthalene intermediate, enabling its attachment to a suitable nucleophilic position on a terpene-like precursor. The reactivity of the bromomethyl group allows for the formation of carbon-carbon or carbon-heteroatom bonds, a fundamental process in the construction of natural product scaffolds.
Role in Total Synthesis of Naphthalene-Derived Natural Products and Analogs
The total synthesis of naphthalene-derived natural products and their analogs is a significant area of research aimed at accessing rare compounds and enabling the development of new therapeutic agents. chemistryviews.org While many synthetic routes build the naphthalene core from simpler precursors, the use of pre-functionalized naphthalenes like this compound can offer a more direct and efficient pathway. chemistryviews.org
The compound's utility lies in its ability to introduce the 3-methylnaphthalene-1-methyl moiety into a target molecule. This can be achieved through various synthetic transformations, including:
Alkylation Reactions: The bromomethyl group readily undergoes nucleophilic substitution with carbanions, alkoxides, thiolates, and amines. This allows for the straightforward attachment of the naphthalene unit to other fragments of the target natural product.
Wittig and Related Reactions: Conversion of the bromomethyl group to a phosphonium (B103445) salt allows for its use in Wittig-type reactions to form a vinyl linkage, a common structural element in natural products.
Cross-Coupling Reactions: While the bromomethyl group is not typically used directly in cross-coupling reactions, it can be converted to other functional groups, such as a boronic ester or an organozinc reagent, which can then participate in palladium-catalyzed cross-coupling reactions to form more complex C-C bonds.
The presence of the methyl group at the 3-position can also be synthetically advantageous, potentially influencing the regioselectivity of further electrophilic aromatic substitution reactions on the naphthalene ring or serving as a handle for further functionalization.
| Reaction Type | Reactant | Resulting Linkage | Potential Application in Natural Product Synthesis |
| Nucleophilic Alkylation | Enolates, Alkoxides, Amines | C-C, C-O, C-N | Attachment of side chains, formation of ether or amine linkages. |
| Wittig Reaction | Aldehydes, Ketones | C=C (vinyl) | Construction of unsaturated side chains or annulated rings. |
| Grignard Reagent Formation | Magnesium | C-MgBr | A nucleophilic carbon source for reaction with electrophiles. |
Intermediate in Functional Organic Materials Precursor Synthesis
The unique photophysical and electronic properties of the naphthalene ring system make it an attractive component for a variety of functional organic materials. This compound serves as a key intermediate in the synthesis of precursors for these advanced materials. chemimpex.com
Monomer and Pre-Polymer Synthesis for Conjugated Polymers and Functional Materials
Conjugated polymers, characterized by alternating single and double bonds along their backbone, are of great interest for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The naphthalene unit can be incorporated into the main chain or as a pendant group to tune the polymer's electronic and physical properties.
While direct polymerization of this compound is not a common route to conjugated polymers, it is a valuable precursor for creating more complex monomers. For example, it can be used to synthesize monomers for poly(p-phenylene vinylene) (PPV) and poly(naphthalene vinylene) (PNV) derivatives. A related compound, 2,3-bis(bromomethyl)naphthalene, has been shown to undergo on-surface dehalogenative homocoupling to form poly(o-naphthylene vinylidene), which can be further converted to a conjugated poly(o-naphthylene vinylene). nih.gov This suggests that bifunctional analogs of this compound could be employed in similar polymerization strategies.
Building Blocks for Liquid Crystalline Materials and Optoelectronic Components
Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. Molecules that exhibit liquid crystalline phases (mesogens) often possess a rigid core and flexible side chains. The planar and aromatic nature of the naphthalene scaffold makes it an excellent candidate for the rigid core of a mesogen.
By attaching flexible alkyl chains to the this compound core, typically via ether or ester linkages formed through reaction at the bromomethyl position, it is possible to synthesize new liquid crystalline materials. The substitution pattern on the naphthalene ring, including the position of the methyl group, can influence the mesophase behavior and the temperature range of the liquid crystalline phase.
In the field of optoelectronics, naphthalene derivatives are known for their fluorescence and charge-transport properties. This compound can be used to synthesize larger, more complex molecules for these applications. For example, it can be used to introduce the 3-methylnaphthalen-1-ylmethyl group into hole-transporting or electron-transporting materials for use in OLEDs or as a fluorescent emitter itself after further modification.
| Material Type | Role of this compound | Key Properties of Resulting Material |
| Conjugated Polymers | Precursor for monomer synthesis | Tunable electronic and optical properties, charge transport |
| Liquid Crystals | Precursor for the rigid core of mesogens | Anisotropic properties, responsiveness to electric fields |
| Optoelectronic Materials | Building block for fluorescent or charge-transport molecules | Light emission, charge mobility |
Application in Supramolecular Chemistry
Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules held together by non-covalent interactions. The naphthalene ring is a common guest molecule in supramolecular chemistry due to its size, shape, and ability to participate in π-π stacking and van der Waals interactions.
This compound can be incorporated into larger molecular structures designed to act as guests for various host molecules, such as cyclodextrins, calixarenes, and cyclophanes. The bromomethyl group allows for the covalent attachment of the naphthalene unit to other functionalities, such as a reporter group or a handle for surface immobilization. The resulting supramolecular assemblies can have applications in areas such as sensing, drug delivery, and catalysis. For instance, the change in the fluorescence of the naphthalene moiety upon binding to a host molecule can be used as a sensing mechanism.
Synthesis of Host Molecules for Molecular Recognition (e.g., Cryptands, Calixarenes)
The design of synthetic receptors capable of selective guest binding is a cornerstone of supramolecular chemistry. The incorporation of the this compound unit into macrocyclic frameworks like cryptands and calixarenes can impart unique recognition properties, leveraging the steric and electronic features of the naphthalene moiety.
Cryptand Synthesis:
Cryptands are three-dimensional, polycyclic ligands known for their high affinity and selectivity for various cations. researchgate.netwikipedia.orgslideshare.net The synthesis of cryptands often involves the reaction of di- or tri-amines with dihalo compounds under high-dilution conditions to favor intramolecular cyclization. The this compound can be envisioned as a key component in forming the rigid aromatic arms of a cryptand.
A plausible synthetic route would involve the reaction of a bis-nucleophile, such as a diazacrown ether, with two equivalents of this compound. The Williamson ether synthesis, a robust method for forming ether linkages from an alkoxide and an alkyl halide, provides a foundational strategy. wikipedia.orgkhanacademy.orgmasterorganicchemistry.comlibretexts.orgyoutube.com In a similar vein, the reaction of amines with alkyl halides is a common method for N-alkylation.
For instance, a reaction between a suitable diazacrown ether and this compound would proceed via a bimolecular nucleophilic substitution (SN2) mechanism. byjus.com The nitrogen atoms of the diazacrown ether would act as nucleophiles, attacking the electrophilic carbon of the bromomethyl group and displacing the bromide ion.
Table 1: Proposed Reaction for Naphthyl-Functionalized Cryptand Precursor
| Reactant 1 | Reactant 2 | Proposed Product | Reaction Type |
| 1,7-Diaza-12-crown-4 | This compound | N,N'-bis(3-methylnaphthalen-1-ylmethyl)-1,7-diaza-12-crown-4 | Nucleophilic Substitution (N-alkylation) |
This resulting macrocycle, now appended with two 3-methylnaphthalen-1-ylmethyl arms, could serve as a "half-cryptand." Further reaction with another difunctionalized aromatic spacer could then complete the three-dimensional cavity characteristic of a cryptand. The presence of the bulky methylnaphthalene groups would be expected to create a sterically defined and lipophilic cavity, influencing the size and shape selectivity for potential guest molecules.
Calixarene (B151959) Synthesis:
Calixarenes are another important class of macrocyclic host molecules, typically formed from the condensation of phenols and aldehydes. researchgate.netrsc.org Post-synthesis functionalization of the phenolic hydroxyl groups on the lower rim of the calixarene scaffold is a common strategy to introduce specific binding sites. Here, this compound can be used as an alkylating agent to introduce naphthalene moieties.
The reaction would involve the deprotonation of the calixarene's hydroxyl groups with a suitable base, such as potassium carbonate or sodium hydride, to form the corresponding phenoxides. These nucleophilic phenoxides would then react with this compound via a Williamson ether synthesis to yield a calixarene decorated with methylnaphthalene units. researchgate.netwikipedia.orgrsc.org
Table 2: Proposed Synthesis of a Naphthyl-Modified Calix researchgate.netarene
| Reactant 1 | Reactant 2 | Base | Proposed Product |
| p-tert-Butylcalix researchgate.netarene | This compound | K2CO3 | p-tert-Butylcalix researchgate.netarene-O,O',O'',O'''-tetrakis(3-methylnaphthalen-1-ylmethyl) ether |
Advanced Spectroscopic and Computational Methodologies for Characterizing Reactions and Reactivity Profiles of 1 Bromomethyl 3 Methylnaphthalene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for monitoring chemical reactions and elucidating the structure of intermediates and products. For a compound like 1-(bromomethyl)-3-methylnaphthalene, NMR provides detailed information on the progress of reactions, such as nucleophilic substitutions, and allows for the unambiguous assignment of the chemical structure of the resulting products.
Time-Resolved NMR for Kinetic Analysis of Reaction Progress
Time-resolved NMR spectroscopy allows for the in-situ monitoring of chemical reactions by acquiring a series of spectra over time as a reaction proceeds within the NMR tube. iastate.edu This technique is particularly useful for studying the kinetics of reactions involving this compound, which as a benzylic bromide, is expected to readily undergo nucleophilic substitution reactions. ucalgary.caquora.com The reaction progress can be followed by monitoring the decrease in the signal intensity of the reactant's characteristic peaks and the corresponding increase in the product's peaks. magritek.com
For instance, in a hypothetical nucleophilic substitution reaction of this compound with a nucleophile (Nu-), the disappearance of the singlet corresponding to the bromomethyl protons (-CH₂Br) and the appearance of a new singlet for the product's methylene (B1212753) protons (-CH₂Nu) would be monitored. The rate constant (k) of the reaction can be determined by plotting the natural logarithm of the reactant's concentration (or peak integral) versus time.
Table 1: Hypothetical Time-Resolved ¹H NMR Data for the Reaction of this compound with a Nucleophile
| Time (s) | Integral of -CH₂Br | Integral of -CH₂Nu | ln([Reactant]) |
| 0 | 1.00 | 0.00 | 0.00 |
| 60 | 0.82 | 0.18 | -0.20 |
| 120 | 0.67 | 0.33 | -0.40 |
| 180 | 0.55 | 0.45 | -0.60 |
| 240 | 0.45 | 0.55 | -0.80 |
| 300 | 0.37 | 0.63 | -1.00 |
This table presents a simplified, illustrative dataset.
Modern time-resolved NMR techniques can achieve very high temporal resolution, making them suitable for studying even fast reactions. nih.govresearchgate.net For example, by combining rapid mixing techniques with continuous flow and single-scan spectroscopic imaging, it is possible to obtain kinetic data with millisecond time resolution. nih.gov
Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Assignment of Intermediates and Products
Two-dimensional (2D) NMR techniques are powerful for the unambiguous structural elucidation of complex molecules, including the intermediates and products of reactions involving this compound. These techniques provide correlation information between different nuclei within the molecule.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For a derivative of this compound, COSY would be crucial for establishing the connectivity of the protons on the naphthalene (B1677914) ring system. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is essential for assigning the ¹³C signals based on the already assigned ¹H signals. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for establishing the connectivity between different parts of the molecule, such as the naphthalene ring and its substituents. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals correlations between protons that are close in space, regardless of whether they are bonded. This is valuable for determining the stereochemistry and conformation of the molecule. For example, in a crowded derivative of this compound, NOESY could show spatial proximity between the methylene protons and adjacent aromatic protons. nih.gov
Table 2: Representative 2D NMR Correlations for a Hypothetical Product: 1-(Aminomethyl)-3-methylnaphthalene
| Proton (¹H) Signal | COSY Correlations | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) | NOESY Correlations |
| H-2 | H-4 | C-2 | C-4, C-9, C-10 | H-4, H-CH₂ |
| H-4 | H-2 | C-4 | C-2, C-5, C-10 | H-2, H-5 |
| H-5 | H-6 | C-5 | C-4, C-7, C-10 | H-4, H-6 |
| H-6 | H-5, H-7 | C-6 | C-5, C-8 | H-5, H-7 |
| H-7 | H-6, H-8 | C-7 | C-5, C-9 | H-6, H-8 |
| H-8 | H-7 | C-8 | C-1, C-6, C-9 | H-7, H-CH₂ |
| -CH₂- | -NH₂ | C-CH₂ | C-1, C-8, C-9 | H-8, H-2 |
| -CH₃ | C-CH₃ | C-2, C-3, C-4 | H-2, H-4 |
This table is illustrative and based on expected correlations for the given structure.
Mass Spectrometry (MS) for Product Identification and Mechanistic Insights
Mass spectrometry is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure from its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula. This is crucial for confirming the identity of reaction products. For example, the HRMS of a reaction product can distinguish between different possible structures that may have the same nominal mass. The presence of bromine in this compound and its derivatives is readily identified by the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio). savemyexams.com
Table 3: Theoretical HRMS Data for this compound and a Hypothetical Product
| Compound | Formula | Calculated m/z ([M+H]⁺) | Isotopic Pattern |
| This compound | C₁₂H₁₁Br | 235.0066, 237.0045 | 1:1 ratio for [M]⁺ and [M+2]⁺ |
| 1-(Aminomethyl)-3-methylnaphthalene | C₁₂H₁₃N | 172.1121 |
This data is calculated based on the chemical formulas.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis and Structural Confirmation
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion, fragmenting it, and then analyzing the resulting product ions. youtube.com This provides detailed structural information and can be used to confirm the identity of a compound. The fragmentation pattern is often characteristic of a particular class of compounds. tutorchase.com For benzylic bromides like this compound, a common fragmentation pathway is the loss of the bromine atom to form a stable benzylic carbocation. ucla.edu
In an MS/MS experiment, the molecular ion of this compound would be selected and then subjected to collision-induced dissociation (CID). The resulting fragment ions would be analyzed to provide a fragmentation spectrum. This spectrum would be expected to show a prominent peak corresponding to the [M-Br]⁺ ion.
Table 4: Expected MS/MS Fragmentation of this compound
| Precursor Ion (m/z) | Fragmentation Pathway | Product Ion (m/z) | Proposed Structure of Product Ion |
| 235/237 | Loss of Br radical | 156 | 3-methylnaphthalen-1-yl)methylium |
| 156 | Loss of H₂ | 154 | |
| 156 | Loss of CH₃ radical | 141 | Naphthalen-1-yl)methylium |
This table presents plausible fragmentation pathways based on the principles of mass spectrometry.
Infrared (IR) and Raman Spectroscopy for Functional Group Transformation Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are highly effective for monitoring the transformation of functional groups during a chemical reaction. ksu.edu.sa
For reactions involving this compound, IR and Raman spectroscopy would be used to track the disappearance of the C-Br stretching vibration and the appearance of new bands corresponding to the functional group that has been introduced. For example, in a nucleophilic substitution with an amine, the appearance of N-H stretching and bending vibrations would be observed.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to polar bonds. The C-Br stretch in the starting material would be expected in the fingerprint region of the IR spectrum. The introduction of a new functional group, such as a hydroxyl or amino group, would result in characteristic strong and broad O-H or N-H stretching bands in the high-frequency region of the spectrum. researchgate.netnasa.gov
Raman Spectroscopy: Raman spectroscopy is more sensitive to non-polar, symmetric vibrations. It would be particularly useful for observing changes in the aromatic C=C stretching vibrations of the naphthalene ring system, which can be influenced by changes in the substituents. scispace.com
Table 5: Representative Vibrational Frequencies for Functional Group Transformations
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique |
| C-Br | Stretching | 500 - 650 | IR |
| C-O | Stretching | 1000 - 1300 | IR |
| O-H | Stretching | 3200 - 3600 (broad) | IR |
| N-H | Stretching | 3300 - 3500 | IR |
| N-H | Bending | 1550 - 1650 | IR |
| C=C (aromatic) | Stretching | 1450 - 1600 | IR, Raman |
| C-H (aromatic) | Stretching | 3000 - 3100 | IR, Raman |
This table provides typical ranges for the indicated vibrational modes.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. For aromatic compounds like this compound, the UV-Vis spectrum is dominated by π→π* transitions within the naphthalene ring system. The position, intensity, and fine structure of the absorption bands provide valuable information about the extent of conjugation and the effect of substituents on the electronic energy levels.
The naphthalene chromophore typically exhibits three main absorption bands. The intense band observed at shorter wavelengths (around 220 nm) is analogous to the E-band of benzene (B151609), while the band with vibrational fine structure appearing around 250-300 nm corresponds to the B-band. A much weaker, broad band, often obscured, can be found at longer wavelengths (above 300 nm) and is analogous to the forbidden benzene band.
For this compound, the electronic spectrum is expected to be similar to that of other substituted naphthalenes, such as 1-methylnaphthalene (B46632). The NIST Chemistry WebBook provides UV-Vis spectral data for 1-methylnaphthalene in ethanol, which can serve as a reference. nist.gov The introduction of the methyl and bromomethyl groups is anticipated to cause a bathochromic (red) shift in the absorption maxima due to their electron-donating and hyperconjugative effects, which raise the energy of the highest occupied molecular orbital (HOMO).
The bromomethyl group, in particular, can influence the electronic structure. While the primary effect is inductive, potential for hyperconjugation exists, which can further modify the energy levels of the π-system. Studies on related brominated polycyclic aromatic hydrocarbons (PAHs) have shown that halogen substitution can modulate optoelectronic properties, often leading to shifts in absorption and emission spectra. nih.gov
A comparative analysis of the UV-Vis spectrum of this compound with that of naphthalene and its individual methylated and bromomethylated derivatives would allow for a precise quantification of the electronic effects of each substituent. Time-Dependent Density Functional Theory (TD-DFT) calculations can complement experimental data by predicting the electronic transitions and helping to assign the observed spectral bands. For instance, TD-DFT has been successfully used to compute the UV-Vis spectra for various naphthalene derivatives, showing good agreement with experimental results. scienceopen.com
Table 1: Representative UV-Vis Absorption Data for a Related Naphthalene Derivative (Note: Data for 1-methylnaphthalene in ethanol, presented for illustrative purposes due to the lack of specific data for this compound)
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | Reference |
| 1-Methylnaphthalene | Ethanol | 224 | 85110 | nist.gov |
| 280 | 6460 | nist.gov | ||
| 290 | 5500 | nist.gov | ||
| 311 | 437 | nist.gov |
Emerging Research Avenues and Methodological Innovations Involving 1 Bromomethyl 3 Methylnaphthalene
Photocatalytic and Electrocatalytic Transformations
Recent advancements in photocatalysis and electrocatalysis offer powerful tools for activating and functionalizing organic molecules under mild conditions. These methods provide alternatives to traditional thermal reactions, often leading to unique reactivity and improved selectivity.
Visible-light photoredox catalysis has emerged as a transformative technology in organic synthesis, enabling the activation of carbon-halogen bonds under gentle conditions. ijsrch.com The benzylic C-Br bond in 1-(bromomethyl)-3-methylnaphthalene is particularly susceptible to light-mediated activation. Upon irradiation with visible light in the presence of a suitable photocatalyst, the C-Br bond can undergo homolytic cleavage to generate a 3-methylnaphthalen-1-yl)methyl radical. This reactive intermediate can then participate in a variety of bond-forming reactions.
Research in this area focuses on the development of efficient photocatalytic systems for the functionalization of benzylic bromides. Key areas of investigation include:
Coupling Reactions: The generated radical can be coupled with a wide range of partners, including alkenes, alkynes, and (hetero)arenes, to form new C-C bonds.
Atom Transfer Radical Addition (ATRA): The radical can add to activated olefins, followed by a halogen atom transfer, to generate more complex molecular architectures.
Reductive Dehalogenation: In the presence of a suitable hydrogen atom donor, the radical can be reduced to afford 1,3-dimethylnaphthalene (B47081).
The choice of photocatalyst, solvent, and light source is crucial for achieving high efficiency and selectivity in these transformations. Common photocatalysts include iridium and ruthenium complexes, as well as organic dyes. ijsrch.com
Table 1: Examples of Light-Mediated Transformations of Benzylic Bromides
| Substrate | Reaction Type | Photocatalyst | Light Source | Product | Yield (%) |
|---|---|---|---|---|---|
| Benzyl bromide | Coupling with Styrene | Ir(ppy)3 | Blue LED | 1,3-diphenylpropane | 85 |
| 1-(Bromomethyl)naphthalene | Reductive Dehalogenation | Ru(bpy)3Cl2 | White Light | 1-Methylnaphthalene (B46632) | 92 |
This table presents illustrative examples of reactions involving benzylic bromides, analogous to the potential reactivity of this compound under photocatalytic conditions.
Electrochemistry provides a powerful and environmentally friendly platform for organic synthesis, using electrons as a traceless reagent to drive chemical reactions. nih.gov In the context of this compound, electrochemical methods can be employed for both its synthesis and subsequent derivatization.
The electrochemical reduction of the C-Br bond is a key transformation. The benzylic bromide is more readily reduced than the aryl bromide, allowing for selective functionalization. The electrochemical generation of radical anions from aryl halides can lead to the cleavage of the carbon-halogen bond, forming an aryl radical. mdpi.com This radical can then be trapped by various electrophiles or participate in coupling reactions.
Recent research has focused on developing controlled potential electrolysis methods to achieve high selectivity in the functionalization of polyhalogenated compounds. Furthermore, the electrochemical oxidation of the naphthalene (B1677914) ring can lead to the formation of quinone derivatives or enable C-H functionalization reactions. nih.gov
Key research directions include:
Selective Reductive Coupling: Pairing the electrochemical reduction of the benzylic bromide with a suitable coupling partner in a divided or undivided electrochemical cell.
Electrocatalytic C-H Functionalization: Utilizing a mediator to facilitate the oxidation of the naphthalene ring, followed by nucleophilic attack to introduce new functional groups.
Synthesis of Heterocycles: Employing intramolecular electrochemical cyclization strategies starting from suitably functionalized this compound derivatives.
Continuous Flow Chemistry Applications for Scalable Synthesis
Continuous flow chemistry has gained significant traction as a powerful technology for chemical synthesis, offering numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and facile scalability. umontreal.caspringernature.com
Microreactors, with their high surface-area-to-volume ratio, enable precise control over reaction parameters such as temperature, pressure, and residence time. beilstein-journals.org This level of control is particularly beneficial for highly exothermic or fast reactions, as well as for processes involving unstable intermediates. beilstein-journals.org
The synthesis of this compound from 1,3-dimethylnaphthalene via radical bromination is a prime candidate for microreactor technology. The use of a microreactor can improve the safety of handling bromine and allow for precise control of the reaction temperature to minimize the formation of over-brominated byproducts.
Table 2: Comparison of Batch vs. Flow Synthesis of a Benzylic Bromide
| Parameter | Batch Synthesis | Flow Synthesis (Microreactor) |
|---|---|---|
| Reaction Time | Several hours | Minutes |
| Temperature Control | Difficult, potential for hotspots | Precise, uniform temperature profile |
| Safety | Handling of large quantities of hazardous reagents | Small reaction volumes, enhanced safety |
| Scalability | Difficult, requires process redesign | Facile, by numbering-up or longer run times |
| Product Selectivity | Lower, potential for byproducts | Higher, due to precise control |
This table provides a general comparison of batch and flow synthesis for a reaction analogous to the bromination of 1,3-dimethylnaphthalene.
Furthermore, subsequent functionalization reactions of this compound, such as nucleophilic substitutions, can be efficiently performed in a continuous flow setup. This allows for the telescoping of multiple reaction steps, where the output of one reactor is directly fed into the next, minimizing purification and handling of intermediates. nih.gov
Green Chemistry Principles in Synthesis and Utilization
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. semanticscholar.org The application of these principles to the synthesis and utilization of this compound is an active area of research.
One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents. This can be achieved through the use of solvent-free reaction conditions or by employing more environmentally benign reaction media.
Solvent-Free Reactions: For certain reactions, such as solid-state or melt-phase transformations, it is possible to proceed without a solvent. For example, the reaction of this compound with a solid-supported nucleophile could potentially be carried out under solvent-free conditions with mechanical mixing or heating. nih.gov
Alternative Reaction Media:
Ionic Liquids (ILs): These are salts with low melting points that can act as both catalysts and solvents. researchgate.net Their negligible vapor pressure and high thermal stability make them attractive alternatives to volatile organic compounds. researchgate.net ILs can be designed to have specific properties to enhance reaction rates and selectivity. researchgate.net
Deep Eutectic Solvents (DESs): These are mixtures of a hydrogen bond donor and a hydrogen bond acceptor that form a eutectic with a melting point much lower than the individual components. academie-sciences.frnih.gov DESs are often biodegradable, non-toxic, and prepared from inexpensive starting materials, making them a highly sustainable solvent choice. nih.gov
Table 3: Properties of Green Solvents
| Solvent Type | Key Properties | Potential Application for this compound |
|---|---|---|
| Ionic Liquids | Low vapor pressure, high thermal stability, tunable properties. researchgate.net | Nucleophilic substitution reactions, Friedel-Crafts type reactions. researchgate.net |
| Deep Eutectic Solvents | Biodegradable, non-toxic, low cost, readily available components. nih.gov | Extraction, catalysis, and as a medium for enzymatic reactions. academie-sciences.fr |
| Supercritical Fluids (e.g., scCO2) | Non-toxic, non-flammable, easily removable. | Extraction and purification, reactions where product solubility is an issue. |
The exploration of these emerging research avenues and methodological innovations is poised to significantly impact the synthesis and application of this compound, paving the way for more efficient, sustainable, and versatile chemical processes.
Atom Economy and Waste Minimization Strategies
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. libretexts.orgprimescholars.com A high atom economy signifies a more sustainable process with minimal generation of byproducts or waste. youtube.com
The conventional synthesis of this compound often involves the radical bromination of 1,3-dimethylnaphthalene using N-bromosuccinimide (NBS) and a radical initiator. While effective, this method presents challenges in terms of atom economy. The succinimide byproduct, for instance, constitutes a significant portion of the reactant mass that is not incorporated into the final product.
Analysis of Atom Economy in a Typical Synthesis:
The reaction can be represented as: C₁₂H₁₂ + C₄H₄BrNO₂ → C₁₂H₁₁Br + C₄H₅NO₂
To calculate the percent atom economy, the following formula is used: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
| Compound | Formula | Molecular Weight ( g/mol ) | Role |
| 1,3-Dimethylnaphthalene | C₁₂H₁₂ | 156.22 | Reactant |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | Reactant |
| This compound | C₁₂H₁₁Br | 235.12 | Desired Product |
| Succinimide | C₄H₅NO₂ | 99.09 | Byproduct |
Calculation: % Atom Economy = (235.12 / (156.22 + 177.98)) x 100 ≈ 70.1%
This calculation demonstrates that even with a 100% chemical yield, approximately 30% of the reactant mass is converted into waste. Strategies to improve this involve exploring alternative synthetic routes. Direct C-H functionalization, which aims to convert C-H bonds directly into new functional groups, represents a more atom-economical approach to synthesis. Research into transition-metal-free synthesis methods, such as those involving the ring-opening of cyclopropane intermediates derived from naphthalene, also offers pathways to higher yields and potentially better atom economy. bohrium.comtrdizin.gov.trresearchgate.net
Waste minimization strategies also focus on:
Catalytic Reagents: Using catalysts instead of stoichiometric reagents can significantly reduce waste.
Solvent Choice: Employing greener solvents or solvent-free conditions minimizes environmental impact and simplifies purification.
Process Optimization: Fine-tuning reaction conditions to reduce the formation of isomeric byproducts and avoid over-bromination is crucial.
Enzymatic and Biocatalytic Approaches to Functionalization
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers significant advantages in terms of selectivity, mild reaction conditions, and reduced environmental impact. While the direct enzymatic synthesis of this compound is not yet a mainstream application, the principles of biocatalysis are being actively explored for the functionalization of aromatic compounds.
Enzymes, particularly haloperoxidases, are known to perform halogenation reactions in aqueous environments under ambient temperature and pressure. This approach can be combined with other catalytic methods in a one-pot process. For example, a system combining enzymatic halogenation with a subsequent chemocatalytic reaction, such as a Heck coupling, has been developed to produce functionalized acrylic acids in water. nih.gov This "Halogenation-Heck-Coupling-Hydrolysis Catalytic Platform" (H3CP) demonstrates the potential for integrating enzymatic steps into complex synthetic sequences. nih.gov
The application of such a system to naphthalene derivatives could offer a future green pathway for producing compounds like this compound or for its subsequent functionalization.
Hypothetical Comparison of Synthetic Approaches:
| Parameter | Conventional Chemical Synthesis | Potential Enzymatic Approach |
| Catalyst | Radical initiator (e.g., AIBN) | Haloperoxidase enzyme |
| Solvent | Chlorinated solvents (e.g., CCl₄) | Aqueous buffer |
| Temperature | Elevated (reflux) | Ambient |
| Pressure | Atmospheric | Atmospheric |
| Selectivity | Can produce side products | Potentially high regioselectivity |
| Waste | Stoichiometric byproducts, solvent waste | Primarily water, biodegradable components |
The development of novel biocatalysts through chemical modification and protein engineering is a rapidly advancing field that may soon provide enzymes capable of performing these specific transformations with high efficiency and selectivity. dntb.gov.ua
Exploration of Unconventional Activation Methods (e.g., Sonochemistry, Microwave-Assisted Synthesis)
Unconventional activation methods provide energy to chemical reactions through mechanisms other than conventional heating, often leading to dramatically reduced reaction times, increased yields, and unique reactivity.
Sonochemistry: Sonochemistry utilizes high-frequency sound waves (ultrasound) to induce acoustic cavitation—the formation, growth, and violent collapse of microscopic bubbles in a liquid. organic-chemistry.org This collapse generates transient "hot spots" with extremely high local temperatures and pressures, accelerating chemical reactions. organic-chemistry.orgrsc.orgtaylorfrancis.com This technique is particularly effective for heterogeneous reactions by enhancing mass transfer. organic-chemistry.orgutwente.nl
While specific applications to this compound are emerging, sonication is known to accelerate reactions involving benzylic halides. The high-energy environment created by cavitation can facilitate the formation of intermediates and increase the rate of nucleophilic substitution reactions. This method offers a green alternative by enabling reactions at lower bulk temperatures and often in greener solvents like water. organic-chemistry.org
Microwave-Assisted Synthesis: Microwave-assisted synthesis has become a powerful tool in organic chemistry for its ability to rapidly heat reactions. Unlike conventional heating, which relies on conduction and convection, microwaves directly heat the solvent and reactants through dielectric heating, leading to a rapid and uniform temperature increase. mdpi.com
This technique offers several advantages:
Rate Acceleration: Reaction times can be reduced from hours to minutes. ukm.my
Improved Yields: Rapid heating can minimize the formation of side products, leading to cleaner reactions and higher yields. ukm.my
Energy Efficiency: Localized, rapid heating is often more energy-efficient than conventional methods. ukm.my
The synthesis of various heterocyclic and aromatic compounds, including naphthalene derivatives, has been shown to be significantly more efficient under microwave irradiation compared to conventional heating. mdpi.comukm.mynih.gov
Comparative Data for Microwave-Assisted vs. Conventional Synthesis of Naphthalene-Thioureas:
| Method | Reaction Time | Yield (%) |
| Conventional Reflux | 6 hours | 31-82% |
| Microwave Irradiation | 5 minutes | 82-89% |
Data adapted from a study on the synthesis of 1-(naphthalene-1-yl)-3-(o, m, p-tolyl)thioureas. ukm.my
These unconventional methods represent promising avenues for the synthesis and functionalization of this compound, aligning with the principles of green chemistry by reducing reaction times, energy consumption, and waste generation.
Conclusions and Future Perspectives on the Research Landscape of 1 Bromomethyl 3 Methylnaphthalene
Summary of Key Advances in its Synthesis and Reactivity
The chemical compound 1-(bromomethyl)-3-methylnaphthalene has been a subject of interest in organic synthesis due to its utility as a versatile intermediate. Advances in its preparation have moved towards greater efficiency and control. A primary synthetic route involves the direct bromination of 3-methylnaphthalene, often in the presence of a suitable catalyst to facilitate the reaction. ontosight.ai A common and effective method for the benzylic bromination of similar methylnaphthalene structures is the use of N-bromosuccinimide (NBS) in a solvent like carbon tetrachloride, with a radical initiator such as azo-bis-isobutyronitrile (AIBN). prepchem.com This approach selectively targets the methyl group, a key step in producing the desired bromomethyl functionality.
The reactivity of this compound is dominated by the presence of the bromomethyl group (-CH2Br). This functional group makes the compound an excellent electrophile, rendering it highly susceptible to nucleophilic substitution reactions. chemimpex.com This reactivity is the cornerstone of its utility, allowing for the facile introduction of the 3-methylnaphthalene moiety into a wide array of more complex molecular architectures. Researchers have leveraged this reactivity in cross-coupling reactions and as a foundational building block in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. chemimpex.comontosight.ai Its role as a reactive intermediate is pivotal for creating diverse chemical entities and for the functionalization of other molecules. chemimpex.com
Identification of Unresolved Challenges and Knowledge Gaps in its Chemical Transformations
Despite its utility, several challenges and knowledge gaps persist in the chemistry of this compound. A significant challenge lies in achieving perfect regioselectivity during synthesis. While methods like free-radical bromination with NBS are designed to be selective for the benzylic position, competing bromination on the aromatic naphthalene (B1677914) ring can occur, leading to undesired byproducts and reduced yields. The development of more refined, regiocontrolled synthetic protocols remains an active area of interest. acs.org
Furthermore, while the compound is known as a building block, the full scope of its chemical transformations is not exhaustively documented. There is a knowledge gap concerning its participation in more intricate, multi-step reaction cascades or tandem/domino reactions, which are highly valued in modern organic synthesis for their efficiency. Detailed mechanistic and kinetic studies for many of its specific transformations are not widely available. A deeper understanding of reaction mechanisms could unlock new, non-obvious applications and allow for the optimization of existing processes. nih.gov Another challenge is the scalability and cost-effectiveness of advanced synthetic routes; while efficient methods are being developed for related isomers, ensuring these processes are economically viable for large-scale production is a continuing goal. dergipark.org.tr
Prognosis for Future Utility in Advanced Organic Chemistry, Material Science, and Related Disciplines
The future for this compound appears promising across several scientific disciplines. In advanced organic chemistry , its role as a key synthetic intermediate is expected to expand. It will likely be employed in the total synthesis of complex natural products and in the construction of sophisticated polycyclic aromatic systems, chiral ligands, and unique molecular scaffolds. dergipark.org.tr The ability to precisely introduce the 3-methyl-1-naphthylmethyl group is invaluable for building molecules with tailored steric and electronic properties.
In material science , the compound serves as a valuable precursor for novel functional materials. Naphthalene derivatives are known to be important components in organic optoelectronics. dergipark.org.tr The well-defined structure of this compound makes it an attractive candidate for creating organic semiconductors, emitters for OLEDs, and other components for electronic devices. Its reactive handle allows for its incorporation into polymers and resins to enhance thermal stability, durability, or other physical properties. chemimpex.com Furthermore, drawing parallels from similarly functionalized naphthalenes, it could serve as a linker for the design of new Metal-Organic Frameworks (MOFs) with unique topologies and potential applications in gas storage or catalysis.
In related disciplines such as medicinal chemistry, the compound will continue to be a valuable building block for the synthesis of biologically active molecules. ontosight.ai Naphthalene-containing structures are present in numerous pharmaceuticals, and the ability to use this compound to create libraries of novel derivatives for drug discovery is a significant advantage. chemimpex.com Its future utility will be driven by the creative application of its fundamental reactivity to solve emerging challenges in synthesis, materials design, and the development of new therapeutic agents.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(Bromomethyl)-3-methylnaphthalene, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via bromination of 3-methylnaphthalene derivatives using reagents like N-bromosuccinimide (NBS) or bromine in the presence of radical initiators (e.g., AIBN). Solvent choice (e.g., CCl₄, DCM) and temperature control (25–80°C) are critical to minimize side reactions such as di-bromination. Yields are optimized by stoichiometric adjustments and inert atmosphere use to prevent oxidation .
Q. How is this compound characterized using spectroscopic techniques?
- Methodological Answer : Structural confirmation requires multi-nuclear NMR (¹H, ¹³C) to identify methyl (-CH₃) and bromomethyl (-CH₂Br) groups. Mass spectrometry (EI-MS or HRMS) validates molecular mass (e.g., m/z ≈ 234.1 for C₁₂H₁₁Br). IR spectroscopy detects C-Br stretching (~550–600 cm⁻¹). Crystallography or computational modeling (DFT) may resolve stereoelectronic effects .
Q. What preliminary toxicological screening models are appropriate for assessing this compound’s hazards?
- Methodological Answer : Follow ATSDR’s inclusion criteria (Table B-1) for acute toxicity:
- In vitro : Cytotoxicity assays (e.g., MTT on HepG2 cells) to assess hepatic effects.
- In vivo : Rodent models (oral/dermal exposure) to evaluate systemic outcomes (e.g., respiratory, hepatic endpoints). Dose-response studies should adhere to OECD guidelines .
Advanced Research Questions
Q. What mechanisms underlie the metabolic activation of this compound in mammalian systems?
- Methodological Answer : Cytochrome P450 enzymes (e.g., CYP2E1) likely mediate oxidation, forming reactive intermediates (epoxides or quinones). Use isotopic labeling (³H/¹⁴C) to track metabolites via LC-MS/MS. Glutathione (GSH) depletion assays can identify electrophilic intermediates causing oxidative stress .
Q. How can computational modeling predict the environmental persistence and bioaccumulation potential of this compound?
- Methodological Answer : Apply QSAR models (e.g., EPI Suite) to estimate log Kow (lipophilicity) and biodegradation half-life. Molecular dynamics simulations assess binding affinity to soil organic matter. Environmental monitoring data (air/water partitioning) should be cross-validated with experimental octanol-water coefficients .
Q. How can researchers resolve discrepancies in reported toxicity data across studies (e.g., conflicting LD₅₀ values)?
- Methodological Answer : Analyze study design variability:
- Dosimetry : Adjust for interspecies differences using allometric scaling or PBPK modeling.
- Uncertainty factors : Apply composite adjustments (e.g., 10-fold for human variability, 3-fold for animal-to-human extrapolation) as per ATSDR guidelines .
- Confounding variables : Control for impurities (HPLC purity ≥95%) and solvent effects in dose formulations .
Q. What strategies enhance regioselectivity in derivatization reactions involving this compound?
- Methodological Answer : Use directing groups (e.g., -NO₂, -CF₃) to steer nucleophilic substitution (SN2) at the bromomethyl site. Transition-metal catalysis (Pd/Cu) enables cross-coupling (e.g., Suzuki-Miyaura) for aryl-functionalized derivatives. Solvent polarity (DMF vs. THF) and temperature modulate reaction kinetics .
Data Contradiction Analysis
Q. How should researchers address conflicting data on genotoxicity (e.g., Ames test vs. comet assay results)?
- Methodological Answer :
- Replicate assays : Validate findings across multiple labs using standardized protocols (OECD 471 for Ames, OECD 489 for comet).
- Mechanistic studies : Investigate DNA adduct formation via ³²P-postlabeling or LC-MS/MS.
- Dose dependency : Ensure linear dose-response relationships; non-linear effects may explain discrepancies .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
